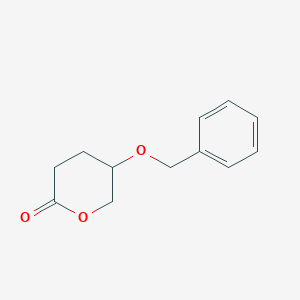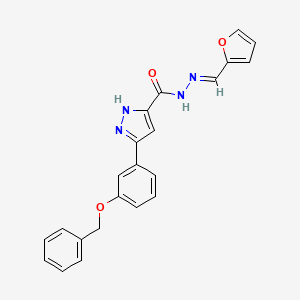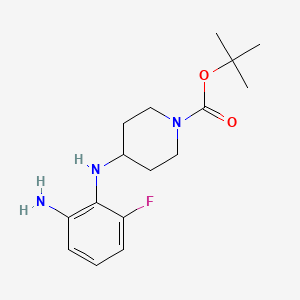![molecular formula C18H21N5O3 B2670282 10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 282522-86-5](/img/structure/B2670282.png)
10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as diazepines . Diazepines are compounds containing a diazepine ring, which is a seven-membered ring with two nitrogen atoms (at positions 1 and 4) and five carbon atoms.
Molecular Structure Analysis
The molecular structure of diazepines is characterized by a seven-membered ring with two nitrogen atoms. The specific positions of the nitrogen atoms can vary .Chemical Reactions Analysis
Diazepines can undergo various chemical reactions. For example, they can react with isocyanides in the presence of acetone to form novel tricyclic benzodiazepine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of diazepines can vary widely depending on their specific structure and substituents. For example, some diazepines show different biological activities, such as antidepressant, anxiolytic, antiviral, cytotoxic .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The reactivity of related compounds has been studied, leading to the synthesis of various dihydro-1,4-diazepines, which were fully characterized by spectroscopy and mass spectrometry techniques. Such studies are foundational for understanding the chemical properties and potential applications of these compounds in medicinal chemistry and drug design (Andrade et al., 2015).
Biological Evaluation as HDM2 Antagonists
1,4-diazepine derivatives have been synthesized and biologically evaluated as HDM2 antagonists, showing potential in the treatment of certain cancers. These compounds mimic the alpha-helix of p53 peptide, suggesting their utility in developing treatments targeting the HDM2-p53 interaction, a critical pathway in many cancers (Raboisson et al., 2005).
Chemical Properties and Synthesis of Heterocycles
Research into novel non-planar heterocycles based on diazepine derivatives has contributed significantly to drug design, showing the versatility of these compounds in generating new potential pharmaceuticals. Such studies include the synthesis, characterization, and exploration of chemical properties and reactivities, expanding the scope of these compounds in developing drug-like molecules (Bardovskyi et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-26-13-8-6-12(7-9-13)22-10-4-5-11-23-14-15(19-17(22)23)21(2)18(25)20-16(14)24/h6-9H,3-5,10-11H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLGXQHUIFOTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R)-2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B2670201.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate](/img/structure/B2670202.png)


![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670208.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)




![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)
